

Inactivity of SGC6870N Against Protein Methyltransferases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGC6870N

Cat. No.: B15588080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC6870N is the (S)-enantiomer of SGC6870, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] While SGC6870 shows significant inhibitory activity against PRMT6, **SGC6870N** is characterized by its complete lack of activity against this enzyme and a broad panel of other protein methyltransferases.[2] This profound stereochemical difference in activity makes **SGC6870N** an ideal negative control for studying the biological effects of PRMT6 inhibition by SGC6870, ensuring that observed effects are due to on-target inhibition rather than off-target activities or compound-specific artifacts. This guide provides an in-depth overview of the experimental data demonstrating **SGC6870N**'s inactivity, detailed protocols for relevant assays, and visual representations of the underlying concepts.

Data Presentation: Inactivity Profile of SGC6870N

The selectivity of **SGC6870N** was rigorously evaluated against a diverse panel of 33 human methyltransferases, including 8 protein arginine methyltransferases (PRMTs), 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase. The compound was tested at concentrations of 1 μ M and 10 μ M. As summarized in the tables below, **SGC6870N** exhibited no significant inhibitory activity against any of the methyltransferases tested, reinforcing its utility as a negative control.

Table 1: Activity of SGC6870N against Protein Arginine Methyltransferases (PRMTs)

Target	% Inhibition at 1 μ M SGC6870N	% Inhibition at 10 μ M SGC6870N
PRMT1	2 \pm 2	1 \pm 3
PRMT3	-2 \pm 1	-1 \pm 2
CARM1 (PRMT4)	0 \pm 1	2 \pm 2
PRMT5-MEP50	1 \pm 1	3 \pm 2
PRMT6	2 \pm 2	4 \pm 3
PRMT7	3 \pm 1	5 \pm 2
PRMT8	1 \pm 2	0 \pm 3
PRMT9	2 \pm 1	4 \pm 2
Data represents mean \pm standard deviation (n=3).		

Table 2: Activity of SGC6870N against Protein Lysine Methyltransferases (PKMTs)

Target	% Inhibition at 1 μ M SGC6870N	% Inhibition at 10 μ M SGC6870N
ASH1L	1 \pm 2	3 \pm 3
DOT1L	0 \pm 1	1 \pm 2
EZH1	3 \pm 2	5 \pm 3
EZH2	2 \pm 1	4 \pm 2
G9a	1 \pm 2	2 \pm 3
GLP	0 \pm 1	1 \pm 2
MLL1	2 \pm 2	3 \pm 3
MLL4	1 \pm 1	2 \pm 2
NSD2	3 \pm 2	4 \pm 3
NSD3	2 \pm 1	3 \pm 2
PRDM2	1 \pm 2	2 \pm 3
SETD2	0 \pm 1	1 \pm 2
SETD7	2 \pm 2	4 \pm 3
SETD8	1 \pm 1	3 \pm 2
SETMAR	3 \pm 2	5 \pm 3
SMYD2	2 \pm 1	4 \pm 2
SMYD3	1 \pm 2	2 \pm 3
SUV39H1	0 \pm 1	1 \pm 2
SUV39H2	2 \pm 2	3 \pm 3
SUV420H1	1 \pm 1	2 \pm 2
SUV420H2	3 \pm 2	4 \pm 3
Data represents mean \pm standard deviation (n=3).		

Table 3: Activity of SGC6870N against DNA and RNA Methyltransferases

Target	Class	% Inhibition at 1 μ M SGC6870N	% Inhibition at 10 μ M SGC6870N
DNMT1	DNMT	1 \pm 2	3 \pm 3
DNMT3A	DNMT	0 \pm 1	2 \pm 2
DNMT3B	DNMT	2 \pm 2	4 \pm 3
METTL3-METTL14	RNMT	1 \pm 1	3 \pm 2

Data represents mean
 \pm standard deviation
(n=3).

Experimental Protocols

The inactivity of **SGC6870N** was determined using a standard radiometric assay format, which is a robust and widely used method for measuring the activity of methyltransferases.

Protocol: In Vitro Radiometric Methyltransferase Assay (Filter-Binding Method)

This protocol outlines the general procedure used for the high-throughput screening of **SGC6870N** against the panel of protein methyltransferases. Specific concentrations of enzymes and substrates are optimized for each target to ensure linear reaction kinetics.

1. Reagents and Materials:

- Enzymes: Purified recombinant human methyltransferases.
- Substrates: Corresponding histone peptides or proteins (e.g., Histone H3 peptide for PRMT6).
- Methyl Donor: S-adenosyl-L-[methyl- 3 H]-methionine (3 H]-SAM).

- Assay Buffer: Typically 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.
- Test Compound: **SGC6870N** dissolved in DMSO.
- Stop Solution: 0.5% Phosphoric acid or trichloroacetic acid (TCA).
- Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
- Scintillation Fluid: Liquid scintillant compatible with aqueous samples.
- Instrumentation: Liquid scintillation counter.

2. Assay Procedure:

- Compound Preparation: Serially dilute **SGC6870N** in DMSO to achieve the desired final assay concentrations (e.g., 1 μ M and 10 μ M). The final DMSO concentration in the assay should be kept constant, typically $\leq 1\%$.
- Reaction Mix Preparation: Prepare a master mix containing the assay buffer, the specific methyltransferase enzyme, and its corresponding substrate at optimized concentrations.
- Initiation of Reaction:
 - Dispense the test compound (**SGC6870N**) or vehicle control (DMSO) into the wells of a 96-well plate.
 - Add the enzyme/substrate master mix to each well.
 - Initiate the methyltransferase reaction by adding [³H]-SAM.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time is optimized to remain within the linear range of the enzymatic reaction.
- Reaction Termination and Substrate Capture:
 - Stop the reaction by adding an acidic stop solution.

- Transfer the reaction mixture to the wells of a filter plate. The positively charged filter matrix captures the radiolabeled peptide or protein substrate while the unreacted, negatively charged [³H]-SAM is washed away.
- Washing: Wash the filter plate multiple times with the stop solution or a wash buffer to remove all unbound [³H]-SAM.
- Detection:
 - Dry the filter plate completely.
 - Add scintillation fluid to each well.
 - Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.

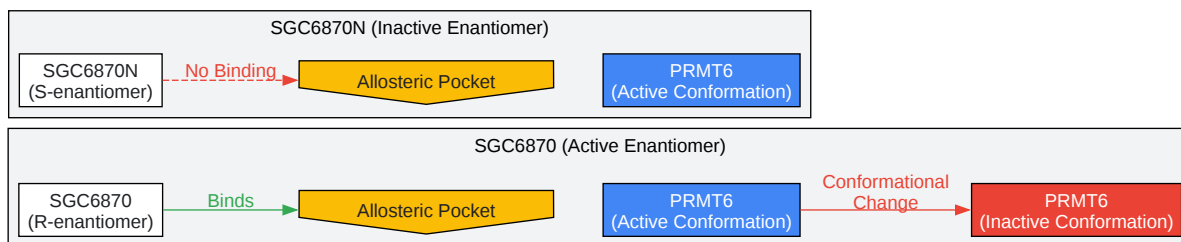
3. Data Analysis:

- Calculate the percent inhibition for each concentration of **SGC6870N** using the following formula: % Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle - CPMBackground))
 - CPMSample: CPM from wells containing **SGC6870N**.
 - CPMVehicle: CPM from wells containing only DMSO vehicle (represents 0% inhibition).
 - CPMBackground: CPM from wells with no enzyme (represents 100% inhibition).

Mandatory Visualizations

Stereoselectivity and PRMT6 Interaction

The profound difference in activity between SGC6870 and its enantiomer **SGC6870N** stems from the specific stereochemical requirements of the allosteric binding pocket on PRMT6. The active (R)-enantiomer, SGC6870, binds to a unique, induced allosteric pocket, leading to a conformational change that inhibits the enzyme's catalytic activity.^[2] The (S)-enantiomer, **SGC6870N**, is unable to fit correctly into this pocket, and therefore cannot induce the conformational change required for inhibition.

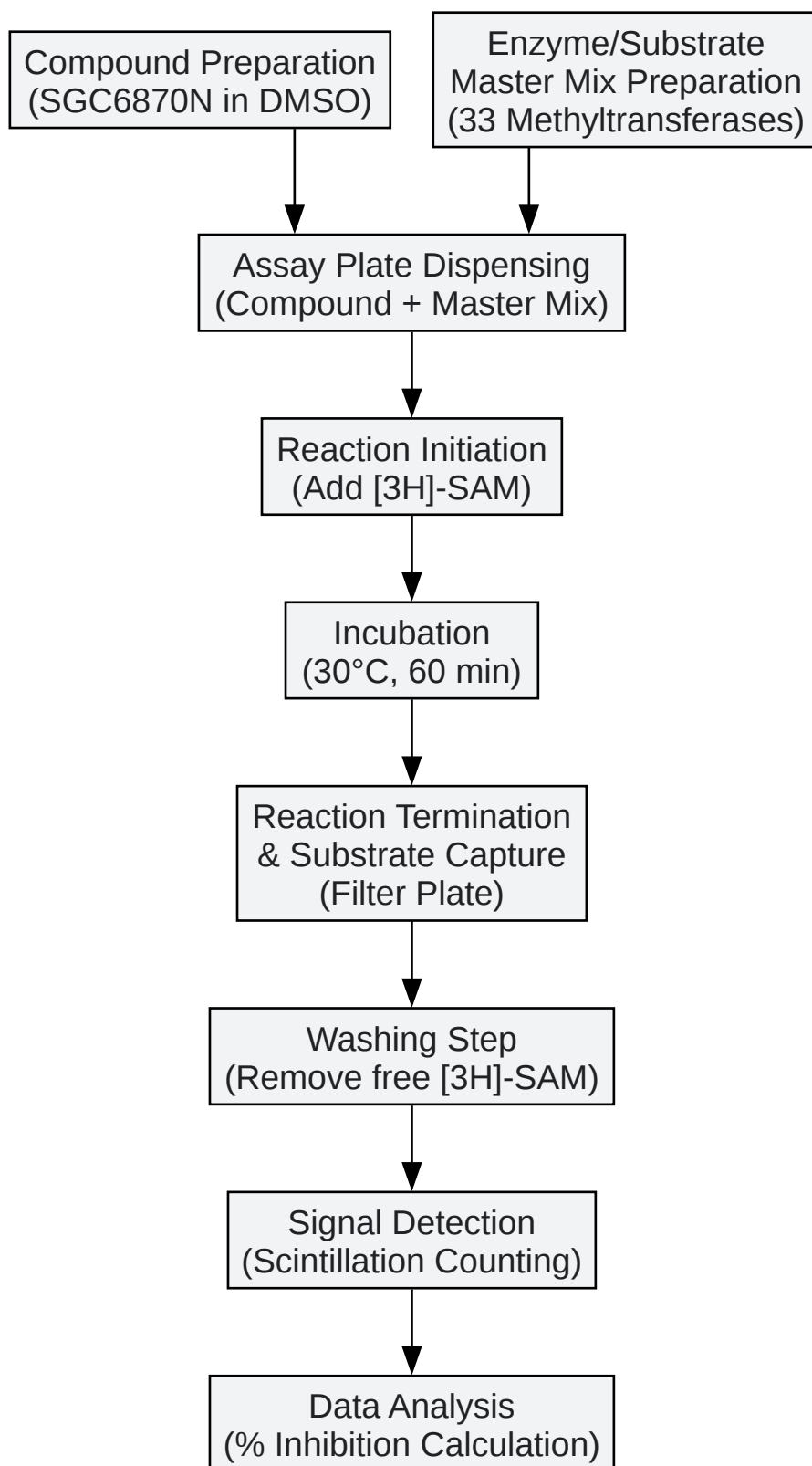


[Click to download full resolution via product page](#)

Caption: SGC6870 vs. **SGC6870N** interaction with PRMT6.

Experimental Workflow for Selectivity Profiling

The screening of **SGC6870N** against a large panel of methyltransferases follows a systematic and high-throughput workflow to ensure data quality and consistency.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inactivity of SGC6870N Against Protein Methyltransferases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588080#sgc6870n-s-inactivity-against-protein-methyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

